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Compound of Interest

Compound Name:
Acetamide, N-

[(phenylamino)thioxomethyl]-

Cat. No.: B072306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-acetyl-N'-

phenylthiourea, a compound of interest in various research and development fields. This

document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, alongside detailed experimental protocols. The information is

structured to be a practical resource for laboratory work and further investigation.

Molecular Structure and Properties
N-acetyl-N'-phenylthiourea, also known as 3-acetyl-1-phenylthiourea, possesses the chemical

formula C₉H₁₀N₂OS and a molecular weight of 194.25 g/mol [1]. The molecule features a

phenyl ring and an acetyl group attached to a thiourea core. This structure gives rise to

characteristic spectroscopic signatures that are crucial for its identification and characterization.
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Key Structural Features of N-acetyl-N'-phenylthiourea
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Caption: Key functional groups of N-acetyl-N'-phenylthiourea and their expected spectroscopic

signals.

Spectroscopic Data
The following tables summarize the available spectroscopic data for N-acetyl-N'-phenylthiourea

and related compounds for comparative purposes.

¹H NMR Data
While specific ¹H NMR data for N-acetyl-N'-phenylthiourea is not readily available in the

reviewed literature, data for a closely related compound, N-(2,4-dichloro)benzoyl-N'-

phenylthiourea, is presented below for reference. The spectra were recorded in CDCl₃ at 500

MHz[2].

Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Proposed)

12.29 s 1H NH (Thiourea)

9.46 s 1H NH (Amide)

7.69 d, J = 7.6 Hz 2H Aromatic H

7.68 d, J = 8.3 Hz 1H Aromatic H

7.50 d, J = 2.0 Hz 1H Aromatic H

7.42 t, J = 7.6 Hz 2H Aromatic H

7.40 dd, J=2.0, 8.3 Hz 1H Aromatic H

7.29 t, J = 7.6 Hz 1H Aromatic H

Note: The chemical shifts for N-acetyl-N'-phenylthiourea are expected to differ, particularly in

the aromatic region and the absence of signals corresponding to the dichlorobenzoyl group.

The acetyl methyl group should appear as a singlet, typically in the range of 2-2.5 ppm.

¹³C NMR Data
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Similar to the ¹H NMR data, specific ¹³C NMR data for N-acetyl-N'-phenylthiourea is not readily

available. The data below for N-(2,4-dichloro)benzoyl-N'-phenylthiourea in CDCl₃ at 125 MHz is

provided for comparison[2].

Chemical Shift (δ) ppm Assignment (Proposed)

177.7 C=S

165.3 C=O

139.2 Aromatic C

137.4 Aromatic C

132.2 Aromatic C

131.6 Aromatic C

130.9 Aromatic C

130.6 Aromatic C

129.0 (2C) Aromatic C

128.1 Aromatic C

127.2 Aromatic C

124.2 (2C) Aromatic C

Note: For N-acetyl-N'-phenylthiourea, a signal for the acetyl methyl carbon would be expected

around 20-30 ppm, and the chemical shift of the carbonyl carbon might differ.

Infrared (IR) Spectroscopy Data
The IR spectrum of N-(2,4-dichloro)benzoyl-N'-phenylthiourea (KBr disk) shows the following

characteristic peaks[2]. These provide an indication of the expected vibrational modes for N-

acetyl-N'-phenylthiourea.
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Wavenumber (cm⁻¹) Intensity Assignment

3168 - N-H Stretching

1686 - C=O Stretching (Amide)

1537 - N-H Bending

Mass Spectrometry (MS) Data
While a specific mass spectrum for N-acetyl-N'-phenylthiourea was not found, the molecular

weight is confirmed by crystal data to be 194.25 g/mol [1]. The mass spectrum of the parent

compound, phenylthiourea, shows a molecular ion peak at m/z 152[3]. For N-acetyl-N'-

phenylthiourea, the molecular ion peak [M]⁺ is expected at m/z 194. An [M+H]⁺ peak may be

observed at m/z 195 in techniques like ESI.

Experimental Protocols
Synthesis of N-acetyl-N'-phenylthiourea
The following protocol is adapted from the synthesis of 3-acetyl-1-phenylthiourea[1].

Materials:

Acetyl chloride (0.1 mol, 7.13 mL)

Potassium thiocyanate (KSCN) (0.11 mol)

Aniline (0.1 mol)

Dry acetone (75 mL)

Ethyl acetate

Procedure:

To a stirred solution of KSCN (0.11 mol) in 50 mL of dry acetone, add acetyl chloride (0.1

mol) dropwise.
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Slowly add a solution of aniline (0.1 mol) in 25 mL of dry acetone to the mixture.

Reflux the reaction mixture for 5–10 minutes.

Pour the mixture into ice-cooled water to precipitate the crude product.

Recrystallize the precipitate from ethyl acetate to yield light green prisms.
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Click to download full resolution via product page

Caption: A generalized workflow from synthesis to spectroscopic analysis and structural

confirmation.

Conclusion
This guide provides a summary of the available spectroscopic data and a reliable synthesis

protocol for N-acetyl-N'-phenylthiourea. While complete spectral data for the target compound

is not fully available in the reviewed literature, the provided data for closely related analogs

serves as a valuable reference for researchers. The detailed experimental protocol enables the

synthesis of the compound for further in-house spectroscopic characterization. This document

aims to facilitate ongoing and future research involving this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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